molecular formula C7H12F3NO2 B8454993 Propanamide,3,3,3-trifluoro-N-methoxy-N,2,2-trimethyl-

Propanamide,3,3,3-trifluoro-N-methoxy-N,2,2-trimethyl-

Cat. No.: B8454993
M. Wt: 199.17 g/mol
InChI Key: ATXIQVFUCBCAPS-UHFFFAOYSA-N
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Description

Propanamide,3,3,3-trifluoro-N-methoxy-N,2,2-trimethyl- is a useful research compound. Its molecular formula is C7H12F3NO2 and its molecular weight is 199.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanamide,3,3,3-trifluoro-N-methoxy-N,2,2-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide,3,3,3-trifluoro-N-methoxy-N,2,2-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H12F3NO2

Molecular Weight

199.17 g/mol

IUPAC Name

3,3,3-trifluoro-N-methoxy-N,2,2-trimethylpropanamide

InChI

InChI=1S/C7H12F3NO2/c1-6(2,7(8,9)10)5(12)11(3)13-4/h1-4H3

InChI Key

ATXIQVFUCBCAPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N(C)OC)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 100 mL flask was charged with 3,3,3-trifluoro-2,2-dimethylpropanoic acid (1.00 g, 6.41 mmol), methylene chloride (25 mL) and DMF (1 drop). The system was purged with nitrogen and cooled to 0° C. Oxalyl chloride (0.650 mL, 7.69 mmol) was added dropwise over about 1 minute and the reaction was stirred at 0° C. for 2 min, then allowed to warm to room temperature. After 4 hours, a solution of N,O-dimethylhydroxylamine hydrochloride (0.937 g, 9.61 mmol) and N,N-diisopropylethylamine (3.35 mL, 19.2 mmol) in methylene chloride (5 mL) was added to the resulting acid chloride and the mixture was stirred at room temperature for 1 hour. The mixture was diluted with ether (50 mL) and washed with 1 M NaH2PO4 (2×15 mL), saturated NaHCO3 (15 mL), dried (Na2SO4), filtered and evaporated to obtain the amide as an oil (1.38 g, quant.), which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) 3.70 (s, 3H), 3.21 (s, 3H), 1.50 (s, 6H); m/z=200.3 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.937 g
Type
reactant
Reaction Step Three
Quantity
3.35 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a clear solution of 3,3,3-trifluoro-2,2-dimethylpropionic acid (5.000 g, 32.0 mmol) in MeCN (22.88 ml) was added triethylamine (9.82 ml, 70.5 mmol) followed by HATU (12.79 g, 33.6 mmol) and the mixture was stirred at room temperature. After 15 min, to the dark clear mixture was added N,O-dimethylhydroxylamine hydrochloride (3.44 g, 35.2 mmol) and the mixture was stirred at room temperature. After 18 h, the reaction mixture was diluted with EtOAc (100 mL) and washed with 1 N HCl (2×100 mL), and sat. NaCl (5×100 mL) and dried over Na2SO4. The solution was filtered and concentrated in vacuo to give the crude material as a orange solid. The orange solid was absorbed onto a plug of silica gel and purified by silica gel chromatography eluting with a gradient of 0% to 25% EtOAc in heptane to provide 3,3,3-trifluoro-N-methoxy-N,2,2-trimethylpropanamide (5.0503 g, 25.4 mmol, 79% yield) as yellow liquid. 1H NMR (300 MHz, CDCl3) δ 3.71 (3H, s), 3.22 (3H, s), 1.51 (6H, d, J=0.7 Hz); LCMS (ESI) m/z 200.1 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.82 mL
Type
reactant
Reaction Step One
Name
Quantity
22.88 mL
Type
solvent
Reaction Step One
Name
Quantity
12.79 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.44 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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